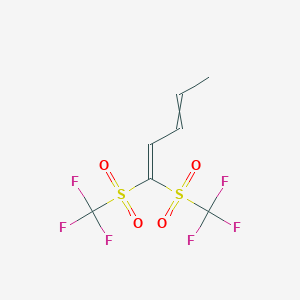
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene is a unique organosulfur compound characterized by the presence of two trifluoromethanesulfonyl groups attached to a penta-1,3-diene backbone. This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene typically involves the reaction of penta-1,3-diene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl groups. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other nucleophiles such as amines, thiols, or halides, leading to the formation of various functionalized derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals, pharmaceuticals, and materials science applications.
Mechanism of Action
The mechanism by which 1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene exerts its effects involves the activation of the penta-1,3-diene backbone through the electron-withdrawing trifluoromethanesulfonyl groups. This activation increases the reactivity of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene can be compared with other similar compounds, such as:
1-(Bis-trifluoromethanesulfonyl-methyl)-2,3,4,5,6-pentafluoro-benzene: This compound also contains the trifluoromethanesulfonyl group and is used in similar applications, but its aromatic backbone provides different reactivity and stability profiles.
The uniqueness of this compound lies in its combination of the penta-1,3-diene backbone with the highly electron-withdrawing trifluoromethanesulfonyl groups, which imparts distinct reactivity and stability characteristics.
Properties
CAS No. |
58510-89-7 |
|---|---|
Molecular Formula |
C7H6F6O4S2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1,1-bis(trifluoromethylsulfonyl)penta-1,3-diene |
InChI |
InChI=1S/C7H6F6O4S2/c1-2-3-4-5(18(14,15)6(8,9)10)19(16,17)7(11,12)13/h2-4H,1H3 |
InChI Key |
NQVCWAKRNXBIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















